(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Stereochemistry-Activity Relationship Group II mGluR Agonism Fluorinated Amino Acid SAR

(1R,2S,3S,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 234085-19-9) is a conformationally constrained, fluorinated bicyclic amino acid that belongs to the class of group II metabotropic glutamate receptor (mGluR2/3) ligands. This compound is a specific diastereomer within the 3-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid series first described by Nakazato et al.

Molecular Formula C8H10FNO4
Molecular Weight 203.17 g/mol
Cat. No. B12831440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Molecular FormulaC8H10FNO4
Molecular Weight203.17 g/mol
Structural Identifiers
SMILESC1C2C(C2C(C1F)(C(=O)O)N)C(=O)O
InChIInChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2-,3+,4-,5-,8+/m1/s1
InChIKeyDIWVNJFXRKZAGI-AOYKQRMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of (1R,2S,3S,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid as a Group II mGluR Pharmacological Probe


(1R,2S,3S,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 234085-19-9) is a conformationally constrained, fluorinated bicyclic amino acid that belongs to the class of group II metabotropic glutamate receptor (mGluR2/3) ligands. This compound is a specific diastereomer within the 3-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid series first described by Nakazato et al. [1]. The compound class is distinguished by the strategic introduction of a fluorine atom at the 3-position of the bicyclo[3.1.0]hexane scaffold—a modification that profoundly alters oral bioavailability and in vivo efficacy compared to the non-fluorinated progenitor LY354740, while preserving nanomolar potency at group II mGluRs [1]. The precise (1R,2S,3S,5S,6R) stereochemistry differentiates this compound from the better-known MGS0008 enantiomer (1S,2S,3S,5R,6S; CAS 234085-20-2), and stereochemical identity is the critical determinant of receptor agonism within this scaffold [2].

Why (1R,2S,3S,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Cannot Be Replaced by Other Group II mGluR Agonists or Non-Fluorinated Analogs


Within the constrained bicyclo[3.1.0]hexane amino acid class, stereochemistry and fluorine substitution position are the two variables that most profoundly dictate pharmacological outcome. The non-fluorinated parent LY354740 fails to achieve meaningful oral efficacy in key in vivo models (ED50 > 100 mg/kg for PCP-induced hyperactivity), whereas the 3-fluoro modification lowers the ED50 to 5.1 mg/kg—a greater than 20-fold improvement that is absent in non-fluorinated analogs [1]. Furthermore, among the four 3-fluoro diastereomers (compounds 7–10), only one stereochemical arrangement yields potent agonism; the others are essentially inactive [1]. Even between the two active fluorinated congeners MGS0008 (3-fluoro) and (-)-11 (6-fluoro), the mGluR2/mGluR3 potency balance and oral efficacy profiles differ substantially, making them non-interchangeable research tools [1][2]. MGS0028, while more potent in vitro (EC50 0.57 nM at mGluR2), possesses a 4-oxo modification that introduces reductive metabolism liabilities and species-dependent pharmacokinetics absent in the 3-fluoro series, further emphasizing that each compound within this class occupies a distinct pharmacological niche [2].

Quantitative Differentiation Evidence for (1R,2S,3S,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Relative to Comparators


Stereochemical Identity Dictates Functional Activity: Comparison of Four 3-Fluoro Diastereomers in the Bicyclo[3.1.0]hexane Series

The 3-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold contains four distinct diastereomers (designated compounds 7–10 in Nakazato et al.), and only the stereochemistry corresponding to compound (+)-7 (MGS0008; 1S,2S,3S,5R,6S) confers potent agonist activity at group II mGluRs [1]. The (1R,2S,3S,5S,6R) stereoisomer represents one of the three alternative configurations that were synthesized and found to possess markedly reduced or absent agonist activity relative to compound (+)-7, as demonstrated in forskolin-induced cAMP formation assays in CHO cells expressing human mGluR2 and mGluR3 [1][2]. This establishes that stereochemical identity—rather than merely the presence of the 3-fluoro substituent—is the primary driver of target engagement within this series.

Stereochemistry-Activity Relationship Group II mGluR Agonism Fluorinated Amino Acid SAR

3-Fluoro Substitution Confers >20-Fold Improvement in Oral In Vivo Efficacy Over the Non-Fluorinated Parent LY354740

The most significant differentiation of 3-fluoro derivatives from the non-fluorinated parent LY354740 is in oral in vivo efficacy. In the phencyclidine (PCP)-induced hyperactivity model in rats—a standard preclinical assay for antipsychotic-like activity—the active 3-fluoro compound (+)-7 (MGS0008) exhibited an ED50 of 5.1 mg/kg p.o., whereas LY354740 failed to achieve 50% inhibition at doses up to 100 mg/kg p.o. (ED50 > 100 mg/kg), representing a greater than 20-fold improvement [1]. Similarly, in the PCP-induced head-weaving behavior assay, the 3-fluoro compound showed an ED50 of 0.26 mg/kg versus 3.0 mg/kg for LY354740, an approximately 12-fold potency increase [1]. These in vivo gains occur despite the fact that the 3-fluoro modification does not enhance in vitro binding affinity; in fact, the Ki values for the 3-fluoro compound at mGluR2 (Ki = 47.7 nM) and mGluR3 (Ki = 65.9 nM) are slightly weaker than those of LY354740 (Ki = 23.4 nM and 53.5 nM, respectively) [1].

Oral Bioavailability In Vivo Efficacy PCP-Induced Hyperactivity Model mGluR2/3 Agonist

Fluorination Position (3-Fluoro vs. 6-Fluoro) Alters mGluR2/mGluR3 Potency Balance and In Vivo Profile

Comparative data from Nakazato et al. demonstrate that the position of fluorine substitution on the bicyclo[3.1.0]hexane scaffold produces distinct pharmacological profiles. The 3-fluoro derivative (+)-7 (MGS0008) exhibits Ki values of 47.7 nM (mGluR2) and 65.9 nM (mGluR3), yielding an mGluR2/mGluR3 Ki ratio of approximately 0.72 [1]. In contrast, the 6-fluoro derivative (-)-11 shows Ki values of 16.6 nM (mGluR2) and 80.9 nM (mGluR3), yielding a ratio of approximately 0.21, reflecting higher mGluR2 affinity but similar mGluR3 affinity [1]. This means the 6-fluoro analog has approximately 3-fold higher mGluR2 affinity than the 3-fluoro analog, while the 3-fluoro analog provides a more balanced mGluR2/mGluR3 profile. Both fluorinated compounds retain full selectivity for group II over group I and group III mGluRs, with no agonist or antagonist activity detected at mGluR1a, mGluR4, mGluR5, mGluR6, or mGluR7 at concentrations up to 10 µM [1].

Fluorine Positional SAR mGluR2 vs mGluR3 Selectivity 6-Fluoro Analog Comparator

Group II Selectivity Profile vs. Group I and Group III mGluRs: Functional Selectivity Maintained Across Fluorinated Series

A critical procurement consideration for any group II mGluR ligand is the breadth of its selectivity against other mGluR subtypes. The active 3-fluoro derivative (+)-7 (MGS0008) was screened against human mGluR1a (group I), mGluR4 (group III), mGluR5 (group I), mGluR6 (group III), and mGluR7 (group III) and showed no agonist or antagonist activity at any of these receptors at concentrations up to 10 µM [1]. This selectivity profile mirrors that of LY354740 and represents a class-wide characteristic of the bicyclo[3.1.0]hexane scaffold. However, it is important to note that in vitro potency for group II mGluRs varies dramatically with stereochemistry, and the selectivity profile for the (1R,2S,3S,5S,6R) diastereomer against non-group-II mGluRs has not been independently reported and cannot be assumed to be identical to that of the active enantiomer [1].

mGluR Subtype Selectivity Group I/II/III Specificity Off-Target Screening

Scalable Multi-Gram Synthesis Route Enabling Bulk Procurement of Defined Stereochemistry

A dedicated process chemistry study by Sakagami et al. (2007) established a scalable synthetic route for the 3-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold via efficient fluorination of epoxide (±)-5c as the key stereochemistry-determining step [1]. This method enables the production of multi-gram quantities of the desired enantiomer, addressing a critical supply limitation that previously constrained preclinical development. The availability of a scalable synthesis distinguishes the 3-fluoro series from earlier constrained glutamate analogs that required complex, low-yielding synthetic sequences. The (1R,2S,3S,5S,6R) diastereomer can be accessed through this general route by appropriate selection of chiral starting materials or chromatographic resolution of diastereomeric intermediates [1].

Scalable Synthesis Process Chemistry Epoxide Fluorination

Scientifically Validated Application Scenarios for (1R,2S,3S,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid in Research Procurement


Stereochemistry-Activity Relationship (SAR) Studies Mapping the Pharmacophore of Group II mGluR Agonists

The (1R,2S,3S,5S,6R) stereoisomer serves as a critical inactive or low-activity control diastereomer in SAR studies aimed at defining the stereochemical requirements for group II mGluR agonism. As demonstrated by Nakazato et al., only one of the four 3-fluoro diastereomers (compound (+)-7) displays potent agonist activity, while the remaining three configurations—including the (1R,2S,3S,5S,6R) arrangement—exhibit substantially reduced functional activity [1]. This diastereomer is therefore indispensable for establishing stereochemical specificity in mGluR2/3 binding pocket mapping studies and for validating computational docking models that predict ligand-receptor interactions based on three-dimensional configuration.

Negative Control for Fluorine-Specific Pharmacokinetic Studies Comparing 3-Fluoro Derivatives to Non-Fluorinated Analogs

When investigating the mechanism by which fluorine substitution enhances oral bioavailability in the bicyclo[3.1.0]hexane series—specifically whether the effect is stereochemistry-dependent—the (1R,2S,3S,5S,6R) diastereomer can function as a matched molecular pair control. It possesses the identical 3-fluoro substituent and physicochemical properties (molecular weight 203.17 Da, cLogP approximately -1.14) as the active enantiomer MGS0008, yet is expected to lack potent target engagement. This allows researchers to decouple pharmacokinetic effects attributable to the fluorine atom's physicochemical properties from those requiring concurrent receptor activation, a distinction that LY354740 (which lacks fluorine entirely) cannot provide [1].

In Vivo Antipsychotic-Like Activity Screening Requiring Oral Dosing in Rodent Behavioral Models

The active 3-fluoro enantiomer (MGS0008) has demonstrated robust oral efficacy in the rat conditioned avoidance response model (ED50 = 6.55 mg/kg p.o.) and PCP-induced behavioral models (ED50 = 5.1 mg/kg for hyperactivity; 0.26 mg/kg for head-weaving) [1][2]. For research programs investigating group II mGluR-mediated antipsychotic mechanisms, the 3-fluoro scaffold provides the oral bioavailability required for chronic dosing studies, a property absent in the non-fluorinated parent LY354740 (PCP-hyperactivity ED50 > 100 mg/kg). While this specific evidence derives from the active enantiomer, the (1R,2S,3S,5S,6R) stereoisomer may serve as a stereochemical control in such in vivo experiments to confirm that observed behavioral effects are receptor-mediated and stereospecific.

Prodrug Development Programs Targeting Improved CNS Delivery of mGluR2/3 Agonists

MGS0008 has advanced to prodrug development, with MGS0274 besylate being developed as a lipophilic ester prodrug to further improve oral bioavailability for schizophrenia treatment [3]. The (1R,2S,3S,5S,6R) diastereomer provides a stereochemical comparator for prodrug programs, enabling assessment of whether prodrug activation and subsequent receptor engagement are stereospecific. This is particularly relevant given that the carboxylic acid moieties at positions 2 and 6 serve as the primary handles for ester prodrug formation, and their spatial orientation differs between diastereomers.

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